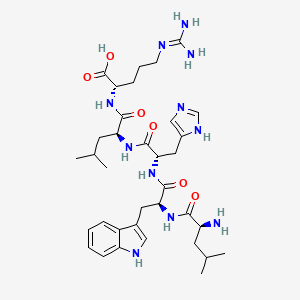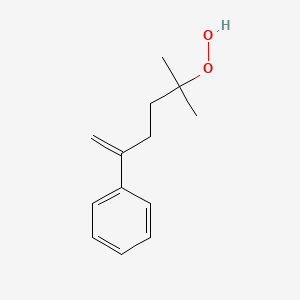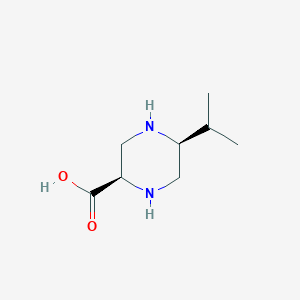
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is a chemical compound with a unique structure that includes both silicon and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine typically involves the reaction of trichlorosilane with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine has several scientific research applications:
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with metal ions, which can be used to catalyze specific reactions. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but lacks the silicon atoms.
1,1,1-Trichloro-2-methyl-2-propanol: Contains chlorine atoms but has a different functional group.
Uniqueness
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is unique due to the presence of both silicon and nitrogen atoms in its structure
Eigenschaften
CAS-Nummer |
549548-56-3 |
|---|---|
Molekularformel |
C9H14Cl3NSi2 |
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
N-[chloro-[dichloro(methyl)silyl]-methylsilyl]-N-methylaniline |
InChI |
InChI=1S/C9H14Cl3NSi2/c1-13(9-7-5-4-6-8-9)15(3,12)14(2,10)11/h4-8H,1-3H3 |
InChI-Schlüssel |
IVJWGCYBJIJWST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)[Si](C)([Si](C)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
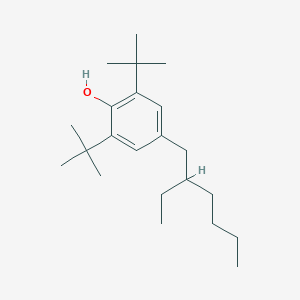
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
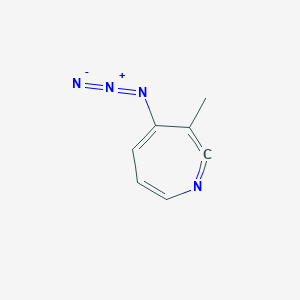
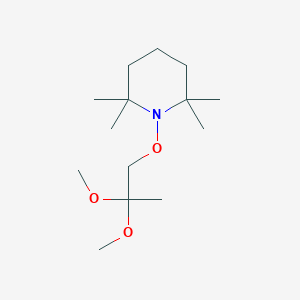
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
